Ethylarsonic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
ethylarsonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO3/c1-2-3(4,5)6/h2H2,1H3,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAUELCERLPWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[As](=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AsO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870574 | |
| Record name | Ethylarsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-32-4 | |
| Record name | Ethanearsonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylarsonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylarsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHANEARSONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X70N4H8H8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of Ethylarsonic Acid
Natural and Anthropogenic Sources of Ethylated Arsenic Species
The presence of ethylarsonic acid and other ethylated arsenic species in the environment stems from both natural processes and human activities.
Agricultural Applications (e.g., herbicides, feed additives)
Historically, various organic arsenicals have been employed in agricultural practices, primarily as herbicides and feed additives. While specific widespread use of this compound itself as a direct agricultural product is not extensively detailed in the provided literature, other organic arsenicals like cacodylic acid and monosodium methanearsonate (MSMA) have been used as herbicides. Similarly, compounds such as roxarsone (B1679585) and arsanilic acid served as feed additives. aaem.plnih.govebsco.com The broader category of organic arsenicals, which includes compounds like this compound, has been recognized as a type of organic herbicide. ebsco.com Furthermore, biological processes involving microorganisms can transform arsenic compounds, with some fungi capable of converting ethylarsonate. nih.gov
Industrial Processes and Byproducts
Industrial activities represent a significant source of this compound and related compounds. This compound has been identified as a catalyst in industrial chemical processes, specifically in the preparation of ketazines from ketones, ammonia, and hydrogen peroxide. google.comepo.org Additionally, landfills can contribute to the environmental burden of arsenic compounds, with ethylated volatile arsenic species identified in biogases generated from waste degradation. researchgate.net Industrial processes, in general, are noted contributors to arsenic contamination in air, water, and soil. rsc.org
Association with Natural Gas and Hydrocarbon Systems
Natural gas and hydrocarbon systems are implicated in the presence of ethylated arsenic species. It is suggested that natural gas may contain dimethyl(ethyl)arsine and triethylarsine, with chemical mechanisms for their formation having been discussed. nih.gov The presence of arsenic in natural gas and liquid hydrocarbons is a concern for the oil and gas industry, not only due to toxicity but also because arsenic can poison catalysts and clog pipes. researchgate.net Ethylated volatile arsenic species have been identified and quantified in biogases, indicating a link between hydrocarbon processing and the environmental distribution of these compounds.
Table 1: Ethylated Arsenic Species in Biogas
| Parameter | Concentration Range | Source |
| Volatile Ethylated Arsenic Species | 0-15 μg As m⁻³ | researchgate.net |
Distribution in Environmental Compartments
This compound and related ethylated arsenic species have been detected in various environmental matrices, reflecting their mobility and persistence.
Aquatic Environments (e.g., river and harbor sediments, water bodies)
Ethylated arsenic species have been found in river and harbor sediments. nih.gov Research on arsenic speciation in water bodies often identifies various organic arsenic compounds, such as monomthis compound (MMA) and dimethylarsinic acid (DMA), alongside inorganic forms. nih.govresearchgate.net While specific concentrations of this compound in water bodies are not consistently detailed, the presence of ethylated volatile arsenic species in biogases from landfills highlights their potential release into the atmosphere and subsequent deposition into aquatic systems. researchgate.net Arsenic compounds are generally mobile in aquatic environments, influenced by factors such as redox conditions, pH, and salinity. mdpi.com
Table 2: Ethylated Arsenic Species in Sediments
| Sediment Type | Presence of Ethylated Arsenic Species | Source |
| River sediments | Present | nih.gov |
| Harbor sediments | Present | nih.gov |
Terrestrial Environments (e.g., soils, agricultural fields)
Arsonic acids, as a class of compounds that includes this compound, are recognized as prevalent in soils. acs.org The presence of arsenic in agricultural soils can be influenced by the use of contaminated irrigation water and the historical application of arsenic-containing compounds. fao.org While specific data on the concentration of this compound in soils is limited in the provided snippets, studies on arsenic speciation in soil samples commonly analyze various inorganic and organic arsenic forms, indicating the complexity of arsenic distribution in terrestrial environments. at-spectrosc.com
Table 3: Arsonic Acids in Environmental Matrices
| Environmental Matrix | Presence of Arsonic Acids (including this compound) | Source |
| Food | Prevalent | acs.org |
| Water | Prevalent | acs.org |
| Air | Prevalent | acs.org |
| Soil | Prevalent | acs.org |
Atmospheric Presence (e.g., volatile forms)
Arsenic compounds, including organic forms, are known to be distributed and transformed within the Earth's atmosphere nih.govasm.org. While direct measurements of this compound itself in atmospheric samples are not extensively documented, its involvement in the formation of volatile arsenic compounds through biological processes is recognized. Microorganisms, particularly fungi, possess the capability to biomethylate arsenic compounds. In this context, this compound, often in its anionic form (ethylarsonate), can serve as a substrate for microbial methylation. This biological transformation can lead to the generation of volatile organoarsenic compounds, such as dimethylethylarsine, by certain microbial species, including strains of Penicillium and Aspergillus nih.govasm.org.
The atmospheric presence of arsenic is frequently associated with particulate matter. Research investigating atmospheric particulate matter has detected various methylated arsenic species, including mthis compound (MMA) and dimethylarsinic acid (DMA), as well as trimethylarsine (B50810) oxide (TMAO) researchgate.netnih.gov. These findings indicate that organic arsenic compounds, which share structural similarities with this compound as organoarsenicals, are present in atmospheric aerosols. Furthermore, gaseous arsenic species are understood to transform into non-volatile, oxidized forms, including methylated species, which subsequently undergo gas-particle transformation researchgate.net.
Regarding the volatility of this compound, its pKa values (2.12, 3.89, and 8.35) suggest that under typical atmospheric pH conditions, it would predominantly exist in ionized (charged) forms acs.org. Ionized species generally exhibit lower volatility compared to neutral compounds. Therefore, while this compound itself may not be considered highly volatile, its transformation via microbial activity can produce volatile organoarsenic species like dimethylethylarsine. The detection of related methylated arsenic compounds in atmospheric particulate matter underscores the potential for organic arsenic compounds to be transported and distributed in the atmosphere, often associated with airborne particles.
Transformation of this compound via Biomethylation
| Substrate (this compound) | Formula of Substrate | Microbial Transformation Product | Formula of Product | Volatility |
| Ethylarsonate | (C₂H₅)AsO(OH)₂ | Dimethylethylarsine | (CH₃)₂As(C₂H₅) | Volatile |
List of Compounds Mentioned:
this compound
Dimethylethylarsine
Mthis compound (MMA)
Dimethylarsinic acid (DMA)
Trimethylarsine oxide (TMAO)
Biogeochemical Transformations and Environmental Fate of Ethylarsonic Acid
Microbial Biotransformation Mechanisms of Organoarsenicals
Microorganisms play a central role in the biogeochemical cycling of arsenic, including organoarsenical compounds like ethylarsonic acid, through a variety of transformation processes. These transformations are key components of microbial metabolism and detoxification mechanisms. frontiersin.org
Methylation is a significant biotransformation pathway for arsenic compounds, including this compound. This process involves the enzymatic addition of methyl groups to the arsenic atom, which can alter the compound's volatility and transport in the environment.
Numerous microorganisms, including various fungi and bacteria, are capable of methylating arsenic compounds. nih.gov For instance, the fungus Aspergillus niger has been shown to convert ethylarsonate to the volatile compound dimethylethylarsine. nih.gov Similarly, other fungi such as Penicillium chrysogenum and Penicillium notatum can transform organoarsenicals. nih.gov The process of biomethylation typically involves the reduction of pentavalent arsenic to a trivalent state, followed by the addition of a methyl group, often from S-adenosylmethionine (SAM), a common methyl donor in biological systems. frontiersin.orgnih.gov This can be followed by subsequent reduction and methylation steps.
Table 1: Microbial Methylation of this compound
| Substrate | Microorganism | Product |
|---|---|---|
| Ethylarsonate | Aspergillus niger | Dimethylethylarsine |
This table summarizes microbial methylation of this compound by specific microorganisms.
The reverse process of methylation, demethylation, is also a critical component of the arsenic biogeochemical cycle, leading to the breakdown of organoarsenicals into inorganic arsenic. frontiersin.org While direct studies on the demethylation of this compound are limited, the pathways established for other organoarsenicals, such as mthis compound (MAs(V)), provide a strong model for its environmental fate.
The demethylation of MAs(V) to the more toxic inorganic arsenite (As(III)) has been observed in soil microbial communities and is a two-step process. nih.govnih.gov The initial step involves the reduction of pentavalent methylarsonate (B1206947) (MAs(V)) to trivalent methylarsenite (MAs(III)). nih.gov This is followed by the cleavage of the carbon-arsenic bond, resulting in the formation of inorganic arsenite (As(III)). nih.gov This sequential reduction and demethylation demonstrate that a community of microorganisms with different metabolic capabilities may be required for the complete degradation of an organoarsenical. nih.govresearchgate.net
A diverse array of microbial communities, including bacteria, fungi, and yeasts, actively participates in the cycling of arsenic in the environment. nih.gov The composition and activity of these communities dictate the net direction of arsenic transformation—whether methylation or demethylation predominates. frontiersin.org
Bacteria: Bacterial communities have been identified as key players in both the methylation and demethylation of arsenic compounds. For example, a mixed culture of Burkholderia sp. and Streptomyces sp. has been shown to demethylate mthis compound. nih.govnih.gov The Burkholderia species is responsible for the initial reduction of MAs(V) to MAs(III), while the Streptomyces species carries out the subsequent demethylation to inorganic arsenite. nih.gov
Fungi and Yeasts: Fungi are particularly noted for their ability to methylate arsenic, often leading to the production of volatile arsines. nih.gov Genera such as Aspergillus, Penicillium, and Scopulariopsis have been documented to methylate various arsenic compounds, including this compound. nih.gov This volatilization can play a role in the atmospheric transport of arsenic.
Redox Transformations of Arsenic Species in the Environment
Redox (oxidation-reduction) reactions are fundamental to the environmental chemistry of arsenic, controlling its speciation, solubility, and mobility. scispace.comescholarship.org this compound, being a pentavalent arsenical (As(V)), is subject to these transformations.
In aerobic environments, with higher redox potentials, pentavalent arsenic species like this compound are generally more stable. scispace.com Conversely, under anaerobic or reducing conditions, which are common in saturated soils, sediments, and some groundwater systems, As(V) can be reduced to trivalent arsenicals (As(III)). nih.gov The reduction of As(V) to As(III) typically increases the mobility and bioavailability of arsenic because trivalent species tend to be less strongly adsorbed to soil minerals like iron oxyhydroxides. scispace.com The dissolution of these iron minerals under reducing conditions can further release associated arsenic into the surrounding water. scispace.comepa.gov
Influence of Environmental Factors on Biotransformation
The rates and pathways of this compound biotransformation are significantly influenced by a range of environmental factors.
pH: The pH of the soil and water affects not only the activity of microbial communities but also the chemical speciation and surface charge of both the arsenic compounds and soil minerals. uni-hohenheim.denih.gov Changes in pH can alter the adsorption-desorption behavior of this compound, thereby influencing its availability for microbial transformation. nih.gov Generally, the mobility of arsenicals can increase at both low and high pH values, depending on the specific mineralogy of the soil. chemrxiv.org
Redox Potential (Eh): As discussed, the redox potential is a master variable controlling arsenic speciation. scispace.comuni-hohenheim.de In oxidizing environments (high Eh), this compound (an As(V) species) is expected to be the predominant form. In reducing environments (low Eh), it is susceptible to reduction to its trivalent analogue. nih.gov Moderately reduced soil conditions (0-100 mV) can lead to a significant increase in arsenic solubility due to the dissolution of iron oxyhydroxides that otherwise bind arsenic. scispace.com
Table 2: Influence of Environmental Factors on this compound Transformation
| Factor | Effect on Transformation |
|---|---|
| pH | Influences microbial activity and arsenic speciation and mobility. nih.govchemrxiv.org |
| Redox Potential (Eh) | Controls the oxidation state of arsenic; reducing conditions favor the more mobile trivalent form. scispace.comnih.gov |
| Microbial Activity | Higher activity, often stimulated by organic matter, can increase transformation rates. nih.govnih.gov |
This table summarizes the key environmental factors influencing the biotransformation of this compound.
Analytical Methodologies for Speciation and Quantification of Ethylarsonic Acid
Advanced Chromatographic Techniques for Arsenic Speciation
Chromatographic methods are fundamental for separating arsenic species, including ethylarsonic acid, based on their distinct chemical properties. These techniques are typically coupled with sensitive element-specific detectors.
High-Performance Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is considered a gold standard for arsenic speciation due to its high sensitivity, accuracy, and ability to separate a wide range of arsenic compounds nih.govnih.govjst.go.jpthermofisher.com. This hyphenated technique combines the separation power of HPLC with the elemental detection capabilities of ICP-MS.
Principle: HPLC separates arsenic species based on their polarity and interaction with the stationary phase. The separated eluent is then introduced into the ICP-MS, where the arsenic atoms are atomized and ionized by a plasma, and subsequently detected based on their mass-to-charge ratio. This allows for the identification and quantification of individual arsenic species, including this compound.
Methodology: Typical HPLC methods for arsenic speciation utilize reversed-phase or ion-exchange chromatography. For instance, ion-exchange chromatography with an anion-exchange column (e.g., Hamilton PRP-X100) and a mobile phase comprising ammonium (B1175870) carbonate, EDTA, and methanol (B129727) at a specific pH has been shown to effectively separate species like arsenite, arsenate, monomthis compound (MMA), dimethylarsinic acid (DMA), and arsenobetaine (B179536) (AsB) nih.govuliege.beresearchgate.net. Gradient elution or isocratic elution can be employed depending on the complexity of the sample matrix and the species being analyzed thermofisher.comthermofisher.commdpi.com.
Sensitivity and Detection Limits: HPLC-ICP-MS offers very low detection limits, often in the picogram per liter (pg L⁻¹) or low nanogram per milliliter (ng mL⁻¹) range, making it suitable for trace analysis nih.govthermofisher.com. For example, detection limits ranging from 0.3 to 1.6 pg g⁻¹ have been reported for various arsenic species using sector field ICP-MS coupled with HPLC thermofisher.com.
Ion Chromatography and Capillary Electrophoresis for Arsenic Species Separation
Beyond HPLC, other chromatographic and electrophoretic techniques are valuable for arsenic speciation.
Ion Chromatography (IC): IC is particularly effective for separating ionic arsenic species, including inorganic arsenic (arsenite and arsenate) and methylated species like MMA and DMA, based on their charge and affinity for ion-exchange resins scirp.orguliege.bethermofisher.com. IC is frequently coupled with ICP-MS or atomic fluorescence spectrometry (AFS) for detection uliege.benih.gov. For example, a method using IC coupled to ICP-MS has been developed for the accurate determination of arsenite, arsenate, MMAA, DMAA, and arsenobetaine in various water matrices, achieving detection limits close to 0.4 pg injected uliege.be.
Capillary Electrophoresis (CE): CE offers high separation efficiency and can resolve multiple arsenic species in a single run capes.gov.brcore.ac.uknih.govsemanticscholar.org. It separates analytes based on their differential migration in an electric field within a capillary. CE can be coupled with various detectors, including mass spectrometry (CE-MS) or ICP-MS (CE-ICP-MS), for elemental and structural information capes.gov.brcore.ac.uk. A CE method has been developed to separate six arsenic species (arsenite, arsenate, MMA, DMA, arsenobetaine, and arsenocholine) with detection limits in the microgram per liter (µg L⁻¹) range, although some species showed baseline separation challenges capes.gov.br. Advanced preconcentration techniques in CE can further improve sensitivity, achieving detection limits in the sub-µg L⁻¹ range nih.gov.
Spectrometric Detection Methods
Spectrometric techniques are crucial for the sensitive and selective detection of arsenic after separation.
HG-AFS is a highly sensitive technique for the determination of arsenic, particularly when coupled with chromatographic separation or used for total arsenic analysis after conversion to volatile hydrides nih.goviaea.orgscispace.comresearchgate.netsepscience.comcas.czscielo.br.
Principle: Arsenic species are first converted into volatile arsine (AsH₃) or substituted arsines through a chemical reduction process, typically using sodium borohydride (B1222165) (NaBH₄) in an acidic medium. The generated volatile species are then transported into an atomic fluorescence atomizer, where they are excited by a light source, and the emitted fluorescence is measured.
Application: HG-AFS is often used in conjunction with HPLC or IC for arsenic speciation nih.govscielo.br. While effective for inorganic arsenic and some methylated species, the efficiency of hydride generation can vary for different organoarsenic compounds, and some stable species may require prior decomposition thermofisher.com. Detection limits in the nanogram per liter (ng L⁻¹) range are achievable with HG-AFS, especially when coupled with preconcentration or advanced hydride generation systems cas.cz.
GC-MS is primarily used for the speciation of volatile arsenic compounds, such as arsines, which can be formed through biological methylation processes or from specific industrial applications iaea.orgscispace.comdeswater.commontana.edupsu.eduresearchgate.net.
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase in a chromatographic column. The separated compounds are then detected and identified by MS, which measures the mass-to-charge ratio of ionized molecules.
Methodology: For GC-MS analysis of organoarsenic compounds, derivatization is often required to convert non-volatile species into volatile forms. For example, reaction with 1,3-propanedithiol (B87085) can form cyclic dithiaarsenolines, which can then be analyzed by GC-MS deswater.com. GC-MS can achieve detection limits in the µg L⁻¹ range for specific organoarsenic compounds after derivatization deswater.com. This technique is particularly useful for identifying volatile arsenic species in environmental samples like natural gas or geothermal emissions sepscience.commontana.edupsu.edu.
Sample Preparation and Extraction Protocols for Organoarsenic Compounds
Effective sample preparation is critical for accurate arsenic speciation, ensuring the integrity of the species and efficient extraction from complex matrices.
Extraction: The extraction of organoarsenic compounds from various matrices (e.g., biological tissues, food, environmental samples) often involves solvent extraction, solid-phase extraction (SPE), or solid-phase microextraction (SPME) nih.govdeswater.com. For biological samples, extraction may be followed by protein precipitation (e.g., using trichloroacetic acid) or enzymatic digestion (e.g., papain) to improve recovery and efficiency nih.govualberta.ca. For solid samples, steps like milling, grinding, or freeze-drying may precede extraction deswater.com.
Preservation: Maintaining the original arsenic species during sample collection and storage is paramount. Strategies include cooling samples, storing them in the dark, and sometimes adding preservatives like EDTA to stabilize certain species or prevent interconversions scirp.orgresearchgate.net.
Derivatization: For techniques like GC-MS, non-volatile organoarsenic compounds often require derivatization to form volatile arsines, typically involving reagents like 1,3-propanedithiol deswater.com.
Matrix Effects: The complexity of sample matrices can influence extraction efficiency and detector response. Method validation, including recovery studies and assessment of matrix effects, is essential to ensure reliable results mdpi.comualberta.caresearchgate.net.
Compound List:
Arsenic (As)
Arsenite (As(III))
Arsenate (As(V))
Monomthis compound (MMA / MMAA)
Dimethylarsinic acid (DMA / DMAA)
Arsenobetaine (AsB)
Arsenocholine (AsC)
Trimethylarsine (B50810) oxide (TMAO)
Tetramethylarsonium ion (TETRA / TMA)
Phenylarsonic acid
Nitarsone
Arsenosugars
Arsenolipids
this compound
Validation and Quality Assurance in Arsenic Speciation Analysis
Ensuring the accuracy and reliability of arsenic speciation data is paramount, particularly when analyzing complex matrices and focusing on individual arsenic compounds like this compound (commonly referred to as monomthis compound, MMA, in speciation literature). The varying toxicity and regulatory implications of different arsenic species necessitate rigorous validation and quality assurance (QA) protocols for analytical methods. These measures are critical to confirm that the method is fit for purpose, providing data that is both precise and accurate, and free from significant bias or interference.
1 Importance of Validation and QA for Organoarsenic Species
The speciation of arsenic, including organoarsenic compounds such as MMA, is essential for understanding exposure pathways, bioavailability, and toxicological effects iaea.orgresearchgate.netnih.gov. Unlike total arsenic determination, speciation analysis aims to quantify individual chemical forms, each with distinct properties. Therefore, analytical methods must demonstrate the ability to separate and accurately quantify these specific species without interconversion or loss iaea.orgresearchgate.net. Validation establishes the performance characteristics of the method, while QA provides ongoing confidence in the results. For MMA, this involves ensuring that the method can reliably distinguish it from other arsenic species and accurately measure its concentration in various matrices, such as food, water, or biological fluids jfda-online.commdpi.comd-nb.inforepositorioinstitucional.mxanalytik-jena.comresearchgate.netnih.gov.
2 Key Validation Parameters for this compound (Monomthis compound - MMA)
The validation of analytical methods for MMA typically involves assessing several key performance characteristics, often in conjunction with other common arsenic species like arsenite (As(III)), arsenate (As(V)), and dimethylarsinic acid (DMA) mdpi.comrepositorioinstitucional.mxnih.govnih.gov.
1 Accuracy and Trueness
Accuracy, often assessed through the analysis of Certified Reference Materials (CRMs) or by recovery studies, reflects how close the measured value is to the true value mdpi.comanalytik-jena.comresearchgate.netpjoes.com. For MMA, studies have reported excellent mean method accuracy, with values often around 98% nih.gov. Recovery experiments, where a known amount of MMA is spiked into a sample matrix, are also used to evaluate trueness. Recoveries for MMA in various matrices typically fall within the range of 87% to 112% jfda-online.commdpi.comrepositorioinstitucional.mxanalytik-jena.comresearchgate.netnih.govnih.gov.
2 Precision (Repeatability and Reproducibility)
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. This is usually expressed as relative standard deviation (RSD). Intra-day precision (repeatability) and inter-day precision (reproducibility) are critical. For MMA analysis using techniques like HPLC-ICP-MS, intra-day RSDs are often reported between 1.2% and 6.0%, and inter-day RSDs between 0.8% and 7.9% mdpi.comnih.gov. Some studies indicate precision values within 5% for main arsenic species nih.gov.
3 Linearity and Range
Linearity assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed using standards of MMA, and the correlation coefficient (R²) is used to assess linearity. High linearity is typically achieved, with R² values often exceeding 0.999 mdpi.comresearchgate.net. The working range is defined by the lowest and highest concentrations that can be reliably quantified.
4 Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ are crucial for determining the lowest concentrations of MMA that can be reliably detected and quantified, respectively. These values depend heavily on the analytical technique and sample matrix. For HPLC-ICP-MS, LODs and LOQs for MMA are typically in the low ng/mL or µg/L range. For instance, LODs can range from 0.02 to 0.34 ng/mL, with LOQs reported as low as 5 ng/mL for MMA in some studies jfda-online.comanalytik-jena.comresearchgate.net.
5 Recovery
Recovery is a measure of the efficiency of the extraction and measurement process for MMA. It is typically assessed by spiking a sample with a known amount of MMA and comparing the measured amount to the spiked amount. As mentioned, recoveries for MMA are generally good, often exceeding 90% in optimized methods jfda-online.comresearchgate.netnih.gov.
6 Selectivity and Matrix Effects
Selectivity ensures that the method measures only MMA and not other compounds that might be present in the sample. This is achieved through chromatographic separation. Matrix effects, which can arise from co-extracted substances influencing the signal, must also be evaluated and minimized, often through sample preparation optimization or the use of internal standards mdpi.comresearchgate.net.
3 Quality Control Measures
Robust QA/QC protocols are indispensable for validating arsenic speciation methods for MMA.
1 Certified Reference Materials (CRMs)
The use of CRMs with certified concentrations of MMA (or a mixture of arsenic species including MMA) is a cornerstone of method validation and ongoing QA iaea.orgresearchgate.netanalytik-jena.comspeciation.netscribd.com. Analyzing CRMs allows laboratories to verify the accuracy of their measurements and ensure traceability to national or international standards. The availability of CRMs for various matrices, including food and biological samples, is crucial for reliable speciation analysis researchgate.netspeciation.net.
2 Spike Experiments and Internal Standards
Spike experiments, as discussed under recovery, are a routine QC measure. Additionally, the use of internal standards, particularly isotopically labeled arsenic species, can help compensate for variations in sample introduction, ionization efficiency, and potential matrix effects during ICP-MS detection, thereby improving accuracy and precision researchgate.netingeniatrics.com.
3 Inter-laboratory Comparisons
Participation in inter-laboratory comparison studies (proficiency testing) is vital for assessing laboratory performance and method comparability across different facilities. These exercises provide an independent evaluation of a laboratory's ability to accurately quantify MMA and other arsenic species pjoes.comspeciation.netscribd.com. Studies have shown that while inorganic arsenic quantification in rice is attainable, the speciation of other food items, including marine samples, can be more challenging due to factors like extraction efficiency and potential species interconversion speciation.net.
Compound Name Table:
| Common Name | Scientific Name/Abbreviation |
| Arsenite | As(III) |
| Arsenate | As(V) |
| Monomthis compound | MMA / this compound |
| Dimethylarsinic acid | DMA |
| Arsenobetaine | AsB |
| Arsenocholine | AsC |
| Trimethylarsinoxide | TMAO |
| Tetramethylarsonium ion | TETRA |
| Arsenosugars | Arsenosugars |
| N-acetyl-4-hydroxy-m-arsanilic acid | NAHAA |
| Roxarsone | Rox |
| 3-amino-4-hydroxyphenylarsonic acid | 3AHPAA |
Ecological Impact and Bioaccumulation of Ethylarsonic Acid in Non Human Biota
Uptake and Accumulation of Organoarsenicals in Environmental Organisms
The uptake and accumulation of arsenic compounds in environmental organisms are influenced by the specific arsenic species, the organism's physiology, and environmental conditions. While research often focuses on methylated arsenicals like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), this compound shares similar characteristics as an organic arsenic compound that can be transformed or accumulated.
Aquatic organisms are exposed to arsenic through water, sediment, and diet. Lower trophic level organisms like phytoplankton can accumulate arsenic directly from the water column, while fish often accumulate it primarily through their diet.
Phytoplankton: Certain phytoplankton species are known to detoxify arsenate (As(V)) by reducing it to arsenite (As(III)) and subsequently methylating or ethylating it, forming less toxic compounds like MMA, DMA, or potentially ethylated arsenicals nih.gov. These processes can influence the speciation and availability of arsenic in aquatic ecosystems. While direct bioaccumulation of this compound in phytoplankton is not extensively documented, their role in arsenic transformation is significant nih.gov.
Fish: Fish can accumulate arsenic through various routes. Studies indicate that fish, particularly those higher in the food chain, tend to accumulate arsenic predominantly via their diet rather than directly from the water column vliz.be. For instance, lemon sole, dogfish, ray, and witch from the North Sea have shown total arsenic concentrations exceeding 20 mg kg⁻¹ wet weight vliz.be. The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, is used to assess bioaccumulation potential. For some substances, BCF values can be significant, while others are not expected to bioaccumulate europa.euuninsubria.it. Oreochromis niloticus has been identified as a bio-concentrator of arsenic researchgate.net. Arsenic speciation in marine biota often includes inorganic forms and organic compounds like MMA and DMA, with this compound also being a relevant organoarsenical scispace.comresearchgate.net.
Marine Fauna: Marine organisms, including seabirds, can exhibit elevated arsenic concentrations due to their uptake from seawater alexanderbond.org. In marine birds, feathers generally contain lower concentrations of arsenic compared to internal tissues alexanderbond.org. Arsenobetaine (B179536), a non-toxic organoarsenical, is commonly found in marine organisms like oysters nih.gov.
Table 1: Arsenic Accumulation in Aquatic Organisms
| Organism Type | Arsenic Concentration / Factor | Details | Reference |
| North Sea Fish | > 20 mg kg⁻¹ WW | Total arsenic in muscle and liver tissue (e.g., lemon sole, dogfish) | vliz.be |
| B. spirata | 2.7 × 10⁵ mL·g⁻¹ | Bioconcentration Factor (BCF) for an unspecified substance | researchgate.net |
| Substance X | 205.5 L/kg | Estimated Bioconcentration Factor (BCF) | europa.eu |
| Oreochromis niloticus | Bio-concentrator of As | Identified as a bio-concentrator of arsenic and selenium | researchgate.net |
| Marine Bird Feathers | Low | Generally lower arsenic concentration compared to internal tissues | alexanderbond.org |
Terrestrial plants, particularly crops like rice, can accumulate arsenic from contaminated soils and irrigation water. The uptake and translocation of arsenic species within plants are influenced by plant physiology and soil properties.
Rice: Rice is known for its high arsenic accumulation potential due to its cultivation in flooded, anaerobic conditions, which can promote the formation of more mobile arsenic species researchgate.nete-bookshelf.de. Arsenic uptake in rice roots is facilitated by transporters for phosphate (B84403) and silicic acid, with methylated arsenicals like DMA and MMA potentially utilizing silicic acid transporters researchgate.netnih.gov. Within the rice plant, arsenic tends to accumulate more in the roots than in the above-ground parts, with concentrations generally following the order: roots > straw > husk > grain researchgate.net. Salicylic acid has been shown to mitigate arsenic stress in rice, leading to reduced arsenic content in both roots and shoots mdpi.com.
Other Plants: Studies on plants from arsenic-contaminated sites have identified significant arsenic uptake. For example, Geranium robertianum and Urtica dioica (common nettle) collected from contaminated areas showed high arsenic concentrations pjoes.com. Inorganic arsenic species, As(III) and As(V), are typically detected in plant tissues pjoes.com.
Table 2: Arsenic Accumulation in Terrestrial Flora
| Plant Species | Arsenic Concentration | Location/Condition | Details | Reference |
| Rice (Oryza sativa) | Roots > Straw > Husk > Grain | General accumulation pattern | Higher accumulation in roots | researchgate.net |
| Rice (Oryza sativa) | Roots: 23.25 mg g⁻¹ DW | Arsenic stress (no SA) | Root arsenic content | mdpi.com |
| Rice (Oryza sativa) | Roots: 17.56 mg g⁻¹ DW | Arsenic stress + Salicylic Acid | Reduced root arsenic content | mdpi.com |
| Rice (Oryza sativa) | Shoots: 7.56 mg g⁻¹ DW | Arsenic stress (no SA) | Shoot arsenic content | mdpi.com |
| Rice (Oryza sativa) | Shoots: 5.73 mg g⁻¹ DW | Arsenic stress + Salicylic Acid | Reduced shoot arsenic content | mdpi.com |
| Geranium robertianum | 21 mg·kg⁻¹ | Złoty Stok (contaminated site) | Highest detected arsenic concentration | pjoes.com |
| Urtica dioica | 5.3 mg·kg⁻¹ | Łomianki (contaminated site) | Significant arsenic concentration | pjoes.com |
Terrestrial fauna can be exposed to organoarsenicals through contaminated food sources or environmental contact. The distribution of arsenic within an organism's tissues depends on the arsenic species and the animal's metabolic capabilities.
Avian Species: Studies on avian species have investigated the tissue distribution of arsenic, particularly monomthis compound (MMA). In nestling zebra finches exposed to MMA(V), arsenic was detected in various tissues, with the liver showing the highest concentrations, followed by kidneys and then brain sfu.ca. This suggests that the liver plays a significant role in the metabolism or sequestration of arsenic.
Insects: Insects can also accumulate arsenic. For instance, mountain pine beetle samples collected from infested stands treated with arsenical pesticides have shown substantial levels of total arsenic, with MMA(V) often comprising the majority of the total arsenic content sfu.ca.
Table 3: Arsenic Tissue Distribution in Terrestrial Fauna
| Organism Type | Tissue | Arsenic Concentration | Details | Reference |
| Zebra Finch Nestlings | Liver | Up to 3.6 µg/g | Exposed to MMA(V) | sfu.ca |
| Zebra Finch Nestlings | Kidneys | Up to 2.59 µg/g | Exposed to MMA(V) | sfu.ca |
| Zebra Finch Nestlings | Brain | Up to 1.34 µg/g | Exposed to MMA(V) | sfu.ca |
| Mountain Pine Beetles | Whole body | Up to 700 µg/g dry wt | Contained MMA(V) as >90% of total arsenic | sfu.ca |
Effects on Growth and Survival of Non-Target Organisms
Exposure to organoarsenicals can impact the growth, development, and survival of non-target organisms. Young animals, such as avian nestlings, are often more susceptible to toxic effects than adults due to their developing physiological systems.
Table 4: Effects of MMA(V) Exposure on Zebra Finch Nestling Growth and Survival
| Dose (µg/g MMA(V)) | Survival Rate | Growth Effects | Reference |
| 4 | High | No apparent sublethal toxicity | sfu.ca |
| 8 | High | Reduced tarsi length; no apparent sublethal toxicity | sfu.ca |
| 12 | Not specified | Reduced tarsi length | sfu.ca |
| 24 | Low | Reduced body mass; high mortality | sfu.ca |
| 36 | Very Low | High mortality | sfu.ca |
| 72 | Very Low | Reduced body mass; high mortality | sfu.ca |
Trophic Transfer and Potential for Ecological Magnification
Trophic transfer refers to the movement of a substance through different levels of a food chain. Ecological magnification, or biomagnification, occurs when the concentration of a substance increases at successive trophic levels.
While direct evidence for the biomagnification of this compound specifically is limited, arsenic compounds, in general, can undergo trophic transfer. Fish accumulate arsenic through their diet, and higher concentrations are sometimes observed in carnivorous fish compared to herbivorous species, suggesting a potential for magnification in aquatic food webs vliz.beresearchgate.net. The transformation of arsenic species within organisms and the environment can influence its transfer and accumulation across trophic levels.
Computational and Theoretical Investigations of Ethylarsonic Acid Behavior
pKa Prediction and Ionization State Modeling under Variable Environmental Conditions
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of ethylarsonic acid in different environmental pH conditions. The ionization state, in turn, influences its solubility, mobility, and toxicity. nih.gov Computational methods have become essential for accurately predicting pKa values, which can be challenging to determine experimentally for a wide range of compounds. nih.gov
Several computational models are used for pKa prediction of arsonic acids:
Density Functional Theory (DFT)-based Models: These quantum mechanical methods can provide accurate pKa predictions. One approach involves correlating calculated atomic charges on the conjugated arsonate base with experimental pKa values. nih.gov Another DFT-based method correlates the maximum surface electrostatic potential (VS,max) over the acidic hydrogen atoms with pKa values. acs.orgnih.gov However, the VS,max approach has shown a weaker prediction level as it primarily considers the electrostatic character of the molecule, while pKa is influenced by multiple factors including molecular structure and solvation. acs.orgnih.gov
Machine Learning (ML) Models: Machine learning approaches, such as those using Support Vector Machines, have demonstrated strong predictive performance for pKa values of arsonic acids and have the potential for broad applicability across different chemical spaces. nih.govnih.gov
Software Programs: Specialized software like Epik utilizes machine learning (ensemble of atomic graph convolutional neural networks) to predict pKa values and protonation state distributions for complex molecules. nih.govnih.gov
The accuracy of these prediction methods is often evaluated by comparing the calculated values to experimental data. For arsonic acids, the mean absolute error between experimental and calculated pKa can be as low as 0.18 pKa units for some DFT-based correlations. nih.gov
Below is an interactive data table summarizing different computational approaches for pKa prediction of arsonic acids.
| Computational Model | Methodology | Reported Accuracy (Mean Absolute Error) | Strengths | Limitations |
| DFT (Atomic Charges) | Correlates calculated atomic charges on the conjugated base with experimental pKa. nih.gov | High agreement with experimental data. nih.gov | Provides accurate predictions based on electronic structure. nih.gov | Can be computationally intensive. |
| DFT (VS,max) | Correlates maximum surface electrostatic potential over acidic hydrogens with pKa. nih.gov | 0.18 - 0.20 pKa units. nih.gov | Relatively straightforward DFT calculation. nih.gov | Weaker predictive power as it only considers electrostatic character. acs.orgnih.gov |
| Machine Learning (SVM) | Uses Support Vector Machines trained on known pKa data to predict values for new compounds. nih.gov | Lower prediction rate compared to DFT (atomic charges) but better than VS,max. nih.gov | Strong predictive performance and potential for broad applicability. nih.gov | Requires a large and diverse training dataset for high accuracy. |
Computational Studies of Biotransformation Mechanisms (e.g., enzymatic pathways)
While specific computational studies on the biotransformation of this compound are not extensively detailed in the reviewed literature, the methodologies for investigating the biotransformation of other arsenicals provide a framework for how such studies would be approached. Biotransformation is a metabolic process that alters the chemical structure of substances, primarily in the liver. nih.gov Computational methods, particularly QM/MM simulations, are powerful tools for elucidating the mechanisms of enzyme-catalyzed reactions involved in these transformations. mdpi.com
For arsenicals, a key biotransformation pathway is enzymatic methylation. Density functional theory (DFT) has been used to study the mechanism of arsenic (III) S-adenosylmethionine methyltransferases, which are enzymes that methylate arsenic. nih.gov These studies calculate the energetics of the methylation process, including the Gibbs activation energy for the methyl transfer, which for the wild-type enzyme was found to be 107.4 kJ mol–1. nih.gov Such calculations can also explore the effects of mutations in the enzyme's active site, for instance, by substituting cysteine residues with selenocysteine, to understand how these changes affect the reaction's efficiency. nih.gov
Another critical aspect of arsenical biotransformation and toxicity is the interaction with thiol-containing molecules like cysteine. DFT calculations have been employed to investigate the reaction energy profiles between various arsenicals and methanethiol (B179389), which serves as a model for cysteine. acs.orgnih.gov These studies can determine the energy barriers for different reaction pathways, such as the cleavage of a hydroxyl group versus a methyl group from the arsenic atom. acs.org For example, the energy barrier for monomethylarsonous acid (MMAIII) reacting with methanethiol by losing a hydroxyl group is 25.4 kcal/mol. acs.orgnih.gov These computational findings support the paradigm that arsenic-thiol adhesion is a primary mechanism of arsenic toxicity. acs.orgnih.gov
The general approach for studying such enzymatic pathways computationally involves:
System Setup: Building a model of the enzyme active site with the substrate (e.g., this compound) bound.
QM/MM Partitioning: Defining a quantum mechanical (QM) region that includes the substrate and key amino acid residues directly involved in the reaction, while the rest of the protein is treated with molecular mechanics (MM). nih.govuiuc.edu
Reaction Coordinate Sampling: Simulating the reaction pathway to identify transition states and intermediates.
Energy Profile Calculation: Calculating the free energy changes along the reaction coordinate to determine activation barriers and reaction energies.
These computational approaches provide detailed molecular-level insights into the biotransformation processes of arsenicals, which are crucial for understanding their metabolic fate and toxicity.
Environmental Remediation and Management Strategies for Arsenic Contamination
Bioremediation Approaches for Arsenic-Contaminated Environments
Bioremediation utilizes biological agents, primarily microorganisms and plants, to transform or remove arsenic from contaminated sites.
Microbial Detoxification and Degradation of Organoarsenicals
Microorganisms play a critical role in the arsenic biogeochemical cycle, mediating transformations that can reduce arsenic's toxicity and mobility. Bacteria possess sophisticated arsenic resistance (ars) operons and associated enzymes that facilitate the detoxification and degradation of organoarsenicals. Key enzymes involved in these processes include:
ArsM (As(III) S-adenosylmethionine methyltransferase): This enzyme catalyzes the methylation of trivalent inorganic arsenic (As(III)) to form methylarsonous acid (MAs(III)) nih.govpeerj.com. While methylation can be a detoxification mechanism in aerobic environments, as MAs(III) can be oxidized to less toxic pentavalent methylarsonic acid (MAs(V)) nih.govfrontiersin.org, MAs(III) itself can be more toxic than inorganic As(III) nih.govfrontiersin.org.
ArsI (C-As Lyase): ArsI is a dioxygenase that cleaves the carbon-arsenic (C-As) bond in organoarsenicals like MAs(III) and trivalent aromatic arsenicals, converting them to less toxic inorganic As(III) nih.govnih.govpnas.org. This enzymatic activity is crucial for the degradation of various environmental organoarsenicals, including those used as herbicides and animal feed supplements nih.govpnas.org.
ArsH (Methylarsenite Oxidase): This enzyme oxidizes MAs(III) to the pentavalent form, MAs(V), which is generally considered less toxic and more readily eliminated or further transformed nih.govresearchgate.net.
Table 1: Microbial Enzymes Involved in Organoarsenical Transformation
| Enzyme | Function | Substrate(s) | Product(s) | Key References |
| ArsM | As(III) Methyltransferase | As(III) | MAs(III) | nih.govpeerj.comfrontiersin.orgfrontiersin.org |
| ArsI | C-As Lyase | MAs(III), Trivalent aromatic arsenicals | As(III) | nih.govnih.govpnas.org |
| ArsH | MAs(III) Oxidase | MAs(III) | MAs(V) | nih.govresearchgate.net |
Phytoremediation Potential for Arsenic Uptake and Sequestration
Phytoremediation employs plants to extract, accumulate, or immobilize contaminants from soil and water. Certain plant species, known as arsenic hyperaccumulators, exhibit an extraordinary capacity to absorb and concentrate arsenic in their biomass, making them valuable tools for soil remediation.
The fern Pteris vittata (Chinese brake fern) is a well-documented arsenic hyperaccumulator, capable of accumulating arsenic concentrations exceeding 20,000 mg/kg in its fronds researchgate.netscielo.brmdpi.com. Other species, such as Pityrogramma calomelanos and various members of the Pteris genus, also demonstrate significant arsenic accumulation scielo.brgtu.ac.in.
Plants uptake arsenic primarily through root systems. Arsenate (As(V)), a phosphate (B84403) analog, is absorbed via phosphate transporters, while arsenite (As(III)) enters through aquaglyceroporins researchgate.net. Organoarsenicals like monomthis compound (MMA) and dimethylarsinic acid (DMA) can also be taken up by plants, with methylated species sometimes showing more efficient translocation from roots to shoots than inorganic forms researchgate.netresearchgate.net. Once inside the plant, arsenic is often translocated to the shoots and sequestered in vacuoles, primarily in the aboveground biomass, which can then be harvested and disposed of safely scielo.brgtu.ac.inresearchgate.net.
Table 2: Arsenic Hyperaccumulation in Plants
| Plant Species | Arsenic Accumulation (mg/kg dry weight) | Primary Arsenic Species Accumulated | Notes | Key References |
| Pteris vittata | Up to 23,000 | Inorganic (As(V), As(III)), MMA | High translocation to fronds | researchgate.netscielo.brmdpi.comgtu.ac.inresearchgate.net |
| Pityrogramma calomelanos | Varies | Inorganic, MMA | Hyperaccumulator | scielo.brgtu.ac.in |
| Isatis cappadocica | Varies | Inorganic, MMA | Hyperaccumulator, thiol-based detoxification | gtu.ac.in |
Abiotic Remediation Technologies for Arsenic Removal
Abiotic remediation methods involve physical or chemical processes to remove arsenic from contaminated media without relying on biological activity.
Precipitation: This method involves forming insoluble arsenic compounds. For instance, arsenic(V) can be precipitated as ferric arsenate (FeAsO₄) at low pH and high iron(III) concentrations updatepublishing.comunu.edu. However, some precipitated arsenic compounds can be unstable under certain environmental conditions, potentially leading to re-mobilization unu.edu. Lime precipitation, a common method for As(V), has been found to be less effective in recent studies 911metallurgist.com.
Adsorption: Adsorption utilizes solid materials (adsorbents) to bind arsenic species from water or soil. Various adsorbents have shown efficacy, including activated alumina, granulated ferric hydroxide (B78521), iron-oxide coated sand, and metal-organic frameworks (MOFs) ionresins.comecnu.edu.cnanl.govepa.gov. Monomthis compound (MMA) exhibits adsorption properties similar to arsenate epa.gov. Adsorption mechanisms include surface complexation, electrostatic interactions, hydrogen bonding, and π-π stacking, particularly for aromatic organoarsenicals like Roxarsone (B1679585) (ROX) and p-arsanilic acid (p-ASA) ecnu.edu.cnup.ac.zanih.gov. For example, MIL-101(Fe) MOFs have demonstrated high adsorption capacities for various arsenic species, including organoarsenicals ecnu.edu.cn. Ferrate-derived nanoparticles can also facilitate arsenic removal through oxidation and adsorption acs.org.
Ion Exchange: Ion exchange employs resins with charged functional groups to selectively remove arsenic ions from water. Anion exchange resins, particularly strong-base anion (SBA) resins, are effective for removing arsenate and organoarsenicals like MMA knowyourh2o.comtandfonline.comseplite.com. This method is efficient and produces less sludge compared to precipitation seplite.com. However, its performance can be affected by high concentrations of total dissolved solids (TDS) and sulfates, making it more suitable for low-TDS water sources tandfonline.com.
Table 3: Abiotic Arsenic Removal Technologies
| Technology | Adsorbent/Medium | Target Species | Typical Capacity/Efficiency | Mechanism | Limitations | Key References |
| Adsorption | Activated Alumina | As(V), MMA | High removal at pH 5-8 | Surface adsorption, electrostatic binding | pH dependent, potential regeneration loss | epa.gov |
| Adsorption | Ferric Hydroxides/Oxides | As(V), As(III), MMA | High removal | Surface adsorption, co-precipitation | Can be pH dependent | ionresins.comanl.govacs.org |
| Adsorption | MIL-101(Fe) (MOF) | As(V), ROX, p-ASA, DMA | High adsorption capacities (e.g., ROX ~508 mg/g) | Fe-As coordination, H-bonding, π-π stacking | Strong coordination limits reusability | ecnu.edu.cn |
| Ion Exchange | Anion Exchange Resins (SBA) | As(V), MMA | High removal efficiency | Ion exchange | Affected by high TDS/sulfate | knowyourh2o.comtandfonline.comseplite.com |
| Precipitation | Ferric Arsenate (FeAsO₄) | As(V) | Low solubility | Formation of insoluble compound | Stability issues, requires low pH | updatepublishing.comunu.edu |
Environmental Monitoring and Risk Assessment Frameworks in Contaminated Sites
Effective management of arsenic contamination necessitates robust environmental monitoring and comprehensive risk assessment frameworks.
Monitoring: Environmental monitoring involves the accurate detection and quantification of arsenic species, including organoarsenicals. While specific analytical methods for this compound are not detailed here, techniques for arsenic speciation analysis are crucial for understanding its fate and transport in the environment nih.gov.
Risk Assessment: Regulatory bodies have established standards to protect public health from arsenic exposure. In the U.S., the Environmental Protection Agency (EPA) regulates inorganic arsenic in drinking water at a maximum level of 10 parts per billion (ppb) nih.govfloridahealth.govepa.gov. Occupational exposure limits are also set by agencies like OSHA floridahealth.govcdc.gov. Health risk assessments evaluate potential adverse effects, including cancer, based on exposure levels. Organoarsenicals can vary in toxicity, with some, like MAs(III), potentially being more toxic than inorganic arsenic nih.govfrontiersin.org. Risk assessments typically consider parameters such as Hazard Quotient (HQ) and Cancer Risk (CR) to determine the likelihood of adverse health outcomes from environmental exposure plos.orgnih.gov.
Table 4: Arsenic Regulations and Risk Assessment Parameters
| Parameter | Value/Description | Context | Key References |
| US EPA Drinking Water Standard | 10 ppb (µg/L) | Inorganic Arsenic | nih.govfloridahealth.govepa.gov |
| OSHA Permissible Exposure Limit (PEL) | 10 µg/m³ (8-hr TWA) | Occupational Exposure (Inorganic Arsenic) | floridahealth.govcdc.gov |
| NIOSH Recommended Exposure Limit (REL) | 2 µg/m³ (15-min period) | Occupational Exposure (Inorganic Arsenic) | cdc.gov |
| Health Concern Threshold (EFSA) | 0.3-8 µg/kg bw/day | Inorganic Arsenic (Food Intake) | europa.eu |
| Hazard Quotient (HQ) | >1 indicates potential risk | Health Risk Assessment | plos.orgnih.gov |
| Cancer Risk (CR) | >1 × 10⁻⁶ generally considered unacceptable | Health Risk Assessment | plos.orgnih.gov |
Compound List:
this compound
Mthis compound (MMA)
Dimethylarsinic acid (DMA)
Arsenate (As(V))
Arsenite (As(III))
Roxarsone (ROX)
p-Arsanilic acid (p-ASA)
Future Research Directions for Ethylarsonic Acid Studies
Elucidating Novel Biotransformation Pathways and Enzymes
Current knowledge regarding the biotransformation of ethylarsonic acid is still developing. While microbial methylation and demethylation pathways are understood for other organoarsenicals, specific pathways and the enzymes involved in EAA's transformation require deeper investigation.
Expanding Microbial Diversity: Future research should explore a broader range of microorganisms, including bacteria, fungi, and archaea from diverse environmental matrices (e.g., contaminated soils, sediments, industrial wastewater), to identify novel strains capable of metabolizing EAA. This would involve advanced culturomics and metagenomic approaches.
Enzymatic Characterization: Identifying and characterizing the specific enzymes responsible for EAA biotransformation (e.g., methyltransferases, demethylases, oxidoreductases) is critical. Understanding their mechanisms, substrate specificity, and optimal operating conditions will pave the way for bioaugmentation strategies.
Metabolic Engineering: Investigating the potential for metabolic engineering of microorganisms to enhance EAA degradation efficiency or to produce specific enzymes for industrial applications could be a promising avenue.
Biotransformation in Complex Matrices: Studies should focus on how EAA biotransformation is influenced by environmental factors such as pH, redox potential, presence of other contaminants, and nutrient availability in complex environmental matrices.
Advanced Analytical Techniques for Low-Level Detection and Speciation
Accurate and sensitive detection of this compound, particularly at trace levels and in complex environmental samples, remains a significant analytical challenge. Developing robust speciation techniques is essential for understanding its environmental behavior and toxicity.
High-Sensitivity Detection Methods: Research should focus on refining and developing analytical techniques that offer lower detection limits for EAA, especially in matrices like water, soil, and biological samples. Techniques such as Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable but require further optimization for EAA jst.go.jpnih.govresearchgate.netnih.govresearchgate.net.
Speciation of EAA: Developing methods for distinguishing EAA from other organoarsenic compounds and inorganic arsenic species is crucial. This includes improving chromatographic separation techniques and hyphenated methods to provide accurate speciation data. Understanding the interconversion of arsenic species during sample preparation and analysis is also vital jst.go.jpnih.govresearchgate.nettandfonline.comnih.govresearchgate.net.
Field-Deployable Sensors: The development of rapid, portable, and cost-effective field sensors for on-site detection and speciation of EAA would significantly enhance environmental monitoring capabilities. Microfluidic and electrochemical devices show promise in this area nih.gov.
Matrix Effects Mitigation: Future research needs to address matrix effects that can interfere with EAA analysis in complex environmental samples, ensuring the reliability and accuracy of the obtained data.
Integrated Modeling of Environmental Fate and Ecological Dynamics
Predicting the environmental fate and ecological impact of this compound requires sophisticated modeling approaches that account for its various transformation pathways and transport mechanisms.
Fate and Transport Models: Developing and validating integrated models that can accurately simulate the transport, transformation, and partitioning of EAA in different environmental compartments (soil, water, air) is essential. These models should incorporate biotransformation, adsorption/desorption, and chemical reactions bas.bgwitpress.comclemson.edunih.govmdpi.com.
Ecological Impact Assessment: Research is needed to assess the ecotoxicological effects of EAA on various organisms and ecosystems. This includes understanding its uptake, bioaccumulation, and biomagnification in food webs.
Source Apportionment and Risk Assessment: Developing models for source apportionment of EAA contamination and conducting comprehensive risk assessments are crucial for effective environmental management and regulatory decision-making.
Coupling Biogeochemical and Hydrological Models: Integrating biogeochemical models that describe EAA transformations with hydrological models that simulate water flow and solute transport will provide a more holistic understanding of its environmental dynamics.
Sustainable Remediation Technologies for Organoarsenic Contaminants
Effective and sustainable remediation strategies for this compound and other organoarsenic contaminants are urgently needed. Research should focus on developing cost-effective, environmentally friendly, and scalable solutions.
Bioremediation Enhancement: Further research into optimizing bioremediation techniques, including bioaugmentation with EAA-degrading microorganisms or their enzymes, and enhancing natural attenuation processes, is critical. Understanding the microbial consortia involved and their synergistic interactions will be key springerprofessional.deresearchgate.netnih.govmdpi.com.
Phytoremediation Optimization: Investigating the potential of hyperaccumulating plants and their associated microbial communities for phytoremediation of EAA-contaminated sites could offer a sustainable approach springerprofessional.deresearchgate.netnih.govmdpi.comrsc.org.
Advanced Adsorption and Immobilization: Developing novel adsorbents or immobilization materials with high affinity and selectivity for EAA, potentially incorporating nanotechnology, could provide efficient removal solutions springerprofessional.demdpi.comskeenapublishers.comtandfonline.comresearchgate.net.
Hybrid Remediation Systems: Exploring the efficacy of hybrid remediation technologies that combine different approaches (e.g., adsorption-bioremediation, electrochemical-phytoremediation) may offer synergistic benefits and overcome limitations of single technologies skeenapublishers.comresearchgate.netiwaponline.com.
In Situ Remediation: Developing in situ remediation methods that minimize site disturbance and reduce costs, such as in situ chemical oxidation or reduction, or in situ bioremediation, is a priority.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for quantifying ethylarsonic acid in environmental samples, and how should they be validated?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) are widely used for arsenic speciation, including this compound. Validation requires calibration with certified reference materials, spike-recovery tests (aiming for 85–115% recovery), and inter-laboratory comparisons to ensure precision . Document all parameters (e.g., detection limits, linearity ranges) in the experimental section, adhering to journal guidelines for reproducibility .
Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use controlled batch experiments with synthetic or natural matrices (e.g., soil/water systems). Adjust pH (3–10) and temperature (4–40°C) in triplicate, sampling at intervals (0, 24, 48 hrs). Measure degradation products via HPLC-ICP-MS and model kinetics (e.g., first-order decay). Include negative controls and account for matrix effects by spiking samples with this compound .
Q. What are the best practices for preparing this compound stock solutions to avoid degradation or contamination?
- Methodological Answer : Dissolve this compound in ultrapure water (18.2 MΩ·cm) and store in amber glass vials at 4°C. Verify purity via NMR or X-ray crystallography for new batches. Avoid metal contaminants by using plastic pipettes and acid-washed containers. Document preparation steps, including solvent grade and storage conditions, in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioavailability in soil-plant systems be resolved?
- Methodological Answer : Discrepancies often arise from differences in soil organic matter, redox conditions, or root exudate composition. Design a meta-analysis comparing studies with standardized parameters (e.g., soil type, arsenic speciation methods). Use multivariate regression to identify confounding variables. Validate findings via greenhouse experiments with isotopic tracing (e.g., ⁷³As-labeled this compound) .
Q. What statistical approaches are recommended for distinguishing this compound’s metabolic pathways from co-occurring arsenic species in microbial systems?
- Methodological Answer : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to metabolomics datasets (e.g., LC-MS/MS). Use hierarchical clustering to group metabolites by correlation with this compound degradation. Confirm pathways via gene knockout studies or enzyme inhibition assays, reporting p-values and false discovery rates (FDR) in results .
Q. How can researchers optimize in-situ detection of this compound in complex matrices without extensive sample pretreatment?
- Methodological Answer : Develop field-deployable sensors (e.g., surface-enhanced Raman spectroscopy coupled with molecularly imprinted polymers). Validate against laboratory-based ICP-MS in 20+ samples across matrices (water, soil, biological tissues). Report sensitivity, selectivity ratios, and interference thresholds (e.g., for phosphate or organic acids) in a table format .
Methodological Guidance for Data Analysis and Reporting
Q. How should researchers address non-detects or censored data in this compound exposure studies?
- Methodological Answer : Apply maximum likelihood estimation (MLE) or Kaplan-Meier survival analysis for left-censored data. Report limits of detection (LOD) and quantification (LOQ) explicitly. Use sensitivity analyses to evaluate the impact of substitution methods (e.g., LOD/2 vs. multiple imputation) .
Q. What strategies mitigate bias in meta-analyses of this compound toxicity across heterogeneous studies?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Assess publication bias via funnel plots and Egger’s regression. Weight studies by sample size and quality scores (e.g., STAR Metrics). Perform subgroup analyses by organism type (plants vs. animals) and exposure duration .
Tables for Key Methodological Parameters
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
